molecular formula C10H13N3O3S B14520167 N-Methyl-4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonamide CAS No. 62868-47-7

N-Methyl-4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonamide

Cat. No.: B14520167
CAS No.: 62868-47-7
M. Wt: 255.30 g/mol
InChI Key: KAYTZPJVWTVLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are a group of compounds that contain the sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with N,N′-carbonyldiimidazole in anhydrous N,N-dimethylformamide. The subsequent amidation of the imidazolide formed with hetarylalkyl- or benzylamines in the same solvent completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Methyl-4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use as a drug candidate due to its sulfonamide structure, which is known for antibacterial activity.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to antimicrobial effects. The compound’s structure allows it to bind to these enzymes and disrupt their normal function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonamide is unique due to its specific structure, which includes an imidazolidinone ring. This structural feature distinguishes it from other sulfonamides and may contribute to its unique biological and chemical properties.

Properties

CAS No.

62868-47-7

Molecular Formula

C10H13N3O3S

Molecular Weight

255.30 g/mol

IUPAC Name

N-methyl-4-(2-oxoimidazolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C10H13N3O3S/c1-11-17(15,16)9-4-2-8(3-5-9)13-7-6-12-10(13)14/h2-5,11H,6-7H2,1H3,(H,12,14)

InChI Key

KAYTZPJVWTVLDK-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)N2CCNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.